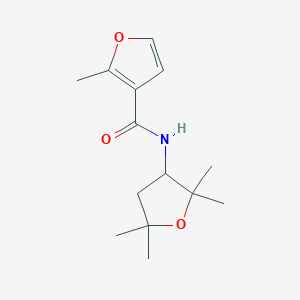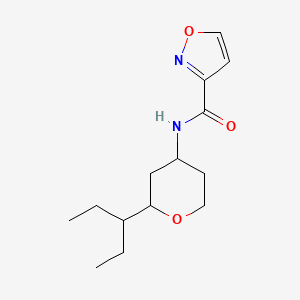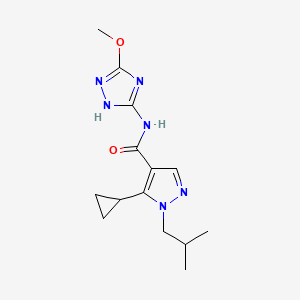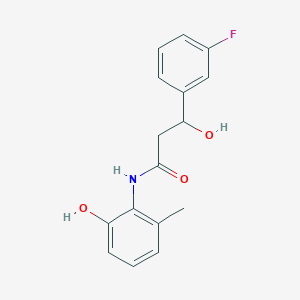
2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide, also known as FHBP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzamide, and it has been found to have interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide is not fully understood, but it has been suggested that it may act as an inhibitor of the AKT/mTOR pathway, which is involved in cell growth and proliferation (Li et al., 2017). Additionally, this compound has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects (Li et al., 2017).
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. It has been reported to have anti-inflammatory effects in vitro, and it has been suggested that this compound could be used as a potential anti-inflammatory agent (Chen et al., 2018). Additionally, this compound has been found to have antioxidant effects, which may contribute to its potential use in the treatment of neurodegenerative diseases (Chen et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide in lab experiments is that it has been found to have low toxicity in vitro (Li et al., 2017). Additionally, this compound has been reported to have good solubility in water, which may make it easier to work with in lab experiments (Li et al., 2017). However, one limitation of using this compound is that it has not yet been extensively studied in vivo, so its potential effects and limitations in animal models are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide. One area of interest is its potential use as an anti-cancer agent. Further studies could be conducted to explore its efficacy in different types of cancer and to investigate its potential mechanisms of action. Additionally, this compound could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies could be conducted to investigate its potential effects on cognitive function and to explore its potential mechanisms of action. Finally, this compound could be studied for its potential use in other areas of scientific research, such as inflammation and oxidative stress.
Métodos De Síntesis
The synthesis method of 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide involves the reaction of 4-hydroxy-2-phenylpentanoic acid with 2-fluoro-4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reduced with sodium dithionite to obtain this compound. This synthesis method has been reported in a scientific paper by Li et al. (2017).
Aplicaciones Científicas De Investigación
2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anti-proliferative effects on cancer cells, and it has been suggested that this compound could be used as a potential anti-cancer agent (Li et al., 2017). Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease (Chen et al., 2018).
Propiedades
IUPAC Name |
2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-12(21)9-14(13-5-3-2-4-6-13)11-20-18(23)16-8-7-15(22)10-17(16)19/h2-8,10,12,14,21-22H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEKMTHQYBUUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)C1=C(C=C(C=C1)O)F)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-fluoro-N-[3-fluoro-4-(oxolan-2-ylmethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B7642333.png)

![3-chloro-2,4-difluoro-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7642343.png)

![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)

![(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone](/img/structure/B7642384.png)


![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)

